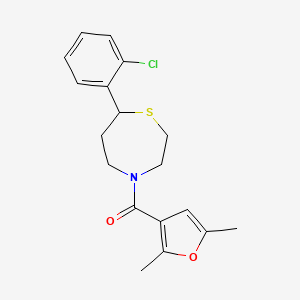
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1990s. It is a potent agonist of the cannabinoid receptors, which are involved in a variety of physiological processes such as pain modulation, appetite regulation, and immune function. CP-47,497 has been the subject of extensive scientific research due to its potential therapeutic applications and its use as a research tool in studying the endocannabinoid system.
Mecanismo De Acción
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone acts as an agonist of the cannabinoid receptors, specifically the CB1 receptor. When it binds to the receptor, it activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin. This can result in a variety of physiological effects, including pain relief, appetite stimulation, and mood modulation.
Biochemical and physiological effects:
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone has been shown to have a variety of biochemical and physiological effects, including analgesia, hypothermia, and catalepsy. It has also been shown to stimulate appetite and reduce nausea, making it a potential therapeutic agent for conditions such as chemotherapy-induced nausea and anorexia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone in lab experiments is its high potency and selectivity for the CB1 receptor. This allows researchers to study the effects of CB1 receptor activation in a variety of tissues and organs. However, one limitation is that its synthesis is complex and requires specialized knowledge and equipment, making it difficult for non-experts to produce.
Direcciones Futuras
There are several future directions for research involving (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone. One area of interest is its potential therapeutic applications, particularly in the treatment of conditions such as chronic pain, anorexia, and nausea. Another area of interest is its potential use as a research tool in studying the endocannabinoid system and its role in various physiological processes. Additionally, there is ongoing research into the development of novel synthetic cannabinoids with improved therapeutic profiles and fewer side effects.
Métodos De Síntesis
The synthesis of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone involves several steps, starting with the reaction of 2,5-dimethylfuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 7-amino-4-thiazepanone to form the thiazepanone intermediate, which is subsequently reacted with 2-chlorophenyl magnesium bromide to form the final product. The synthesis of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone is complex and requires specialized knowledge and equipment, making it difficult for non-experts to produce.
Aplicaciones Científicas De Investigación
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to be a potent agonist of the cannabinoid receptors, with a higher affinity for the CB1 receptor than the CB2 receptor. This makes it a useful tool for studying the effects of CB1 receptor activation in various tissues and organs.
Propiedades
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(2,5-dimethylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2S/c1-12-11-15(13(2)22-12)18(21)20-8-7-17(23-10-9-20)14-5-3-4-6-16(14)19/h3-6,11,17H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMFWOSIKAFFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


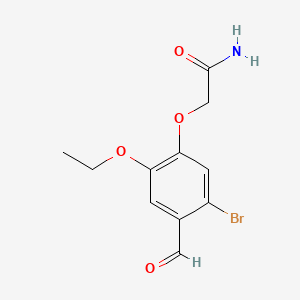
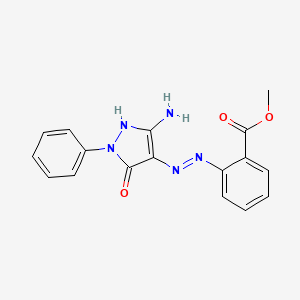
![1-[(4-Methoxypyridin-2-yl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2786267.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2786270.png)
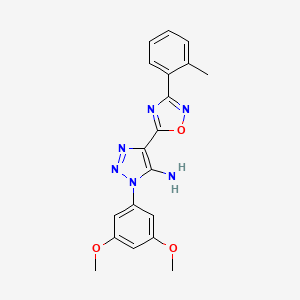
![Methyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4,5-dimethoxybenzoate](/img/structure/B2786273.png)
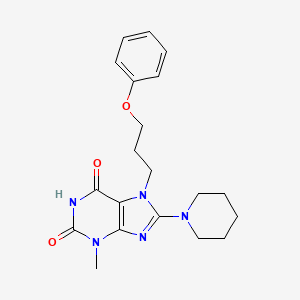
![benzo[d]thiazol-6-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2786276.png)
![N,N-Dimethyl-4-[(propylamino)methyl]aniline hydrochloride](/img/structure/B2786277.png)
![methyl [7-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2786280.png)
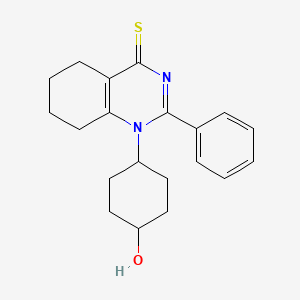

![7-(2,3-Dihydroxypropyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2786285.png)